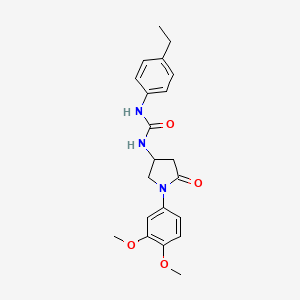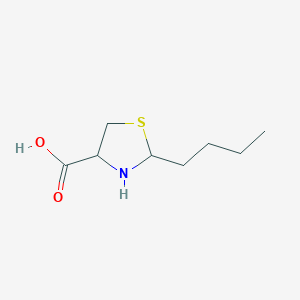
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of sulfonyl groups attached to both the phenyl and azetidine rings imparts distinct chemical properties to this molecule.
Méthodes De Préparation
The synthesis of 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 4-ethoxy-3-methylphenol, undergoes sulfonylation with sulfonyl chloride in the presence of a base such as pyridine to form 4-ethoxy-3-methylphenyl sulfonyl chloride.
Azetidine Ring Formation: The phenyl sulfonyl chloride intermediate reacts with azetidine in the presence of a base like triethylamine to form the azetidine ring.
Introduction of the Isobutyl Sulfonyl Group: The final step involves the reaction of the azetidine intermediate with isobutyl sulfonyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone, sulfide, and substituted azetidine derivatives.
Applications De Recherche Scientifique
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can be compared with similar compounds such as:
1-((4-Methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and binding properties.
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)azetidine: The isobutyl group is replaced with a methyl group, potentially altering its steric and electronic properties.
1-((4-Ethoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine: The absence of the methyl group on the phenyl ring may influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S2/c1-5-22-16-7-6-14(8-13(16)4)24(20,21)17-9-15(10-17)23(18,19)11-12(2)3/h6-8,12,15H,5,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWGUUJAWFQDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-4-(Dimethylamino)-N-[1-(6-methoxypyridin-2-yl)propyl]but-2-enamide](/img/structure/B2562989.png)

![methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2562994.png)


![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2562998.png)

![2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2563002.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2563004.png)

